2-(chloromethyl)-4-fluoro-N,N-dimethylaniline
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Overview
Description
2-(chloromethyl)-4-fluoro-N,N-dimethylaniline is an organic compound that features a chloromethyl group, a fluorine atom, and a dimethylamino group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-fluoro-N,N-dimethylaniline typically involves the chloromethylation of 4-fluoro-N,N-dimethylaniline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the aniline ring then attack the aldehyde, followed by rearomatization of the ring to form the chloromethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-(chloromethyl)-4-fluoro-N,N-dimethylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4-fluoro-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
2-chloromethyl-4-fluoroaniline: Similar structure but lacks the dimethylamino group.
4-fluoro-N,N-dimethylaniline: Similar structure but lacks the chloromethyl group.
2-chloromethyl-N,N-dimethylaniline: Similar structure but lacks the fluorine atom.
Uniqueness
2-(chloromethyl)-4-fluoro-N,N-dimethylaniline is unique due to the presence of both the chloromethyl and fluorine substituents on the aniline ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and materials science. The fluorine atom enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C9H11ClFN |
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Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-(chloromethyl)-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C9H11ClFN/c1-12(2)9-4-3-8(11)5-7(9)6-10/h3-5H,6H2,1-2H3 |
InChI Key |
NQHYXVBCMUWOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)CCl |
Origin of Product |
United States |
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